Ethyl red iodide Ethyl red iodide
Brand Name: Vulcanchem
CAS No.: 634-21-9
VCID: VC3794574
InChI: InChI=1S/C23H23N2.HI/c1-3-24-16-15-19(21-10-6-8-12-23(21)24)17-20-14-13-18-9-5-7-11-22(18)25(20)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
SMILES: CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-]
Molecular Formula: C23H23IN2
Molecular Weight: 454.3 g/mol

Ethyl red iodide

CAS No.: 634-21-9

Cat. No.: VC3794574

Molecular Formula: C23H23IN2

Molecular Weight: 454.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl red iodide - 634-21-9

Specification

CAS No. 634-21-9
Molecular Formula C23H23IN2
Molecular Weight 454.3 g/mol
IUPAC Name 1-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline;iodide
Standard InChI InChI=1S/C23H23N2.HI/c1-3-24-16-15-19(21-10-6-8-12-23(21)24)17-20-14-13-18-9-5-7-11-22(18)25(20)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
Standard InChI Key MYKATFBGLTVMQX-UHFFFAOYSA-M
Isomeric SMILES CCN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41.[I-]
SMILES CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-]
Canonical SMILES CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by its SMILES notation:
CCN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41 ,
which illustrates the ethyl-substituted quinolinium groups connected via a conjugated methine bond. The InChIKey MYKATFBGLTVMQX-UHFFFAOYSA-M further encodes its stereochemical and isotopic details. X-ray crystallography and computational modeling reveal a planar geometry that enhances π-π stacking interactions, a critical factor in its optical behavior .

Physicochemical Parameters

Ethyl red iodide exhibits a melting point of 158–160°C , with decomposition observed upon prolonged exposure to light or air due to iodine liberation . Its solubility profile favors polar aprotic solvents such as dimethyl sulfoxide (DMSO) and ethanol, while it remains poorly soluble in water .

Table 1: Predicted Collision Cross Sections (CCS) for Ethyl Red Iodide Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+328.19341180.5
[M+Na]+350.17535200.8
[M+NH4]+345.21995191.4
[M+K]+366.14929189.6
[M-H]-326.17885188.6

These CCS values, derived from ion mobility spectrometry, inform analytical methods for quantifying the compound in complex matrices .

Synthesis and Production Methods

Quaternization of Quinoline Derivatives

Ethyl red iodide is synthesized via quaternization, where a quinoline derivative undergoes alkylation with ethyl iodide. A representative pathway involves:

  • Reacting 1-ethylquinolin-4(1H)-ylidene with ethyl iodide in the presence of a silver(I) catalyst .

  • Facilitating nucleophilic attack at the quinoline nitrogen, forming the cationic quinolinium intermediate .

  • Isolating the product through fractional crystallization or column chromatography .

This method mirrors broader strategies for cyanine dye synthesis, where alkyl iodides serve as efficient alkylating agents due to iodide’s superior leaving group ability .

Process Optimization

Key parameters include:

  • Temperature control (typically 60–80°C) to prevent side reactions .

  • Use of anhydrous solvents to avoid hydrolysis of intermediates .

  • Purification via recrystallization from ethanol/water mixtures, yielding >97% purity .

Industrial-scale production employs continuous-flow reactors to enhance yield and reduce reaction times .

Applications in Research and Industry

Photodynamic Therapy

Ethyl red iodide’s strong absorption at λmax ≈ 500 nm enables its use as a photosensitizer in photodynamic therapy (PDT). Upon irradiation, it generates reactive oxygen species (ROS) that induce apoptosis in malignant cells . Recent studies highlight its efficacy against melanoma cell lines, with a 70% reduction in viability observed at 10 µM concentrations .

Biomedical Imaging

As a fluorescent probe, the compound stains cellular membranes with high specificity, enabling real-time visualization of membrane dynamics in live-cell imaging . Its low cytotoxicity (IC50 > 100 µM in HEK293 cells ) makes it suitable for prolonged experimental use.

ParameterValue
LD50 (oral, rat)320 mg/kg
Flash PointNot applicable (non-flammable)
PPE RequirementsGloves, goggles, fume hood

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